2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(3-chloro-4-methylphenyl)acetamide
Description
This compound is a synthetic small molecule characterized by a pyridinone core substituted with a 4-acetylpiperazine methyl group at the C2 position, a methoxy group at C5, and an acetamide-linked 3-chloro-4-methylphenyl moiety at N1. The acetylpiperazine group enhances solubility and modulates pharmacokinetic properties, while the 3-chloro-4-methylphenyl substituent contributes to target binding specificity, likely in kinase or receptor inhibition contexts . Its molecular weight is approximately 486.94 g/mol, and it exhibits moderate lipophilicity (theoretical logP ~2.8), suggesting balanced membrane permeability and aqueous solubility.
Properties
IUPAC Name |
2-[2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxopyridin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN4O4/c1-15-4-5-17(10-19(15)23)24-22(30)14-27-13-21(31-3)20(29)11-18(27)12-25-6-8-26(9-7-25)16(2)28/h4-5,10-11,13H,6-9,12,14H2,1-3H3,(H,24,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTOHOBQPRITYTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CN3CCN(CC3)C(=O)C)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Effects on Target Binding
- Chloro vs. Methyl Substitution : The target compound’s 3-chloro-4-methylphenyl group introduces steric and electronic effects absent in G876-0503 (4-methylphenyl). Chlorine’s electronegativity may enhance hydrogen bonding or hydrophobic interactions with target proteins, improving selectivity .
- Acetylpiperazine vs.
Physicochemical Properties
- Solubility: The acetylpiperazine group in the target compound improves aqueous solubility (~25 μg/mL predicted) compared to non-acetylated analogs like 3b (<10 μg/mL) .
- Lipophilicity : The chloro substituent increases logP relative to G876-0503, favoring blood-brain barrier penetration but risking higher metabolic clearance .
Pharmacological Insights
- Kinase Inhibition: The pyridinone core and acetamide linker resemble inhibitors of tyrosine kinases (e.g., EGFR, VEGFR). The chloro group may mimic halogens in known inhibitors (e.g., gefitinib) .
- Metabolic Stability : The acetylpiperazine group likely reduces CYP450-mediated metabolism compared to methylpiperazine derivatives, as seen in Compound 3b .
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